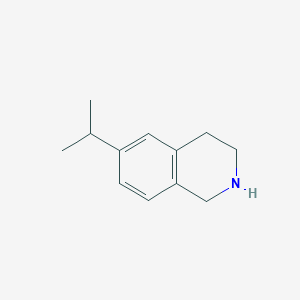

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,9,13H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWUUFFQRQRUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CNCC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Propan 2 Yl 1,2,3,4 Tetrahydroisoquinoline

Retrosynthetic Analysis for 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthetic analysis of the target molecule, this compound, identifies several logical bond disconnections that lead to plausible starting materials. The most common strategies for constructing the THIQ core involve the formation of the C1-N2 and C4a-C8a bonds or the N2-C3 and C1-C8a bonds.

A primary disconnection across the C1-N2 bond and the C4-C4a bond suggests a Pictet-Spengler type reaction. This pathway traces the molecule back to 2-(4-isopropylphenyl)ethan-1-amine and a one-carbon electrophile, such as formaldehyde. This approach is biomimetic and highly convergent.

Alternatively, a disconnection across the N2-C1 and C4a-C5 bonds points towards a Bischler-Napieralski cyclization. This route begins with the corresponding N-acylated-β-phenylethylamine, specifically N-formyl-2-(4-isopropylphenyl)ethan-1-amine. Subsequent cyclization and reduction would yield the target THIQ.

A third approach involves disconnecting the N-benzyl C-H bond and the aromatic C-H bond, suggesting an intramolecular Friedel-Crafts type reaction or a reductive amination sequence from a suitable precursor. These varied retrosynthetic pathways highlight the flexibility and multiple established methods available for the synthesis of this substituted tetrahydroisoquinoline.

Established Synthetic Routes to this compound

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is well-documented, with several classical and modern methods being widely employed. These routes offer robust pathways to the 6-isopropyl substituted derivative from readily available precursors.

Bischler-Napieralski Cyclization Approaches

The Bischler-Napieralski reaction is a cornerstone in isoquinoline (B145761) synthesis. It involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide using a dehydrating agent, which typically yields a 3,4-dihydroisoquinoline (B110456). wikipedia.orgorganicreactions.org This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline.

For the synthesis of the target compound, the key precursor is an N-acyl derivative of 2-(4-isopropylphenyl)ethan-1-amine. The reaction proceeds through cyclization promoted by a condensing agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting 6-isopropyl-3,4-dihydroisoquinoline is an imine that can be selectively reduced to the final secondary amine product using reducing agents such as sodium borohydride (B1222165) (NaBH₄). The efficiency of the cyclization step is enhanced by the presence of the electron-donating isopropyl group on the aromatic ring, which activates it towards electrophilic substitution. jk-sci.com

| Precursor | Reagents & Conditions | Intermediate | Reducing Agent | Product | Ref. |

| N-Formyl-2-(4-isopropylphenyl)ethan-1-amine | 1. POCl₃, reflux 2. Neutralization | 6-Isopropyl-3,4-dihydroisoquinoline | NaBH₄, MeOH | This compound | wikipedia.orgorganic-chemistry.org |

| N-Acetyl-2-(p-tolyl)ethanamine | 1. PPA, 140°C | 1-Methyl-6-methyl-3,4-dihydroisoquinoline | H₂, Pd/C | 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline | researchgate.net |

| N-Formyl-2-(3,4-dimethoxyphenyl)ethanamine | 1. POCl₃, MeCN, reflux | 6,7-Dimethoxy-3,4-dihydroisoquinoline | NaBH₄, MeOH | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | nih.gov |

Pictet-Spengler Reactions in the Synthesis of this compound Precursors

The Pictet-Spengler reaction provides a direct and often high-yielding route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgchemeurope.com Discovered in 1911, this reaction mimics the biosynthesis of many isoquinoline alkaloids. nih.govnih.gov

To synthesize this compound, 2-(4-isopropylphenyl)ethan-1-amine would be reacted with formaldehyde. The reaction is typically catalyzed by a protic acid (like HCl or H₂SO₄) or a Lewis acid. jk-sci.com The mechanism involves the initial formation of a Schiff base (iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the new heterocyclic ring. depaul.edu The presence of the activating isopropyl group facilitates the ring-closure step. While the classic conditions often require strong acids and heat, variants for electron-rich systems can proceed under milder, even physiological, conditions. wikipedia.orgjk-sci.com

| β-Arylethylamine | Carbonyl Compound | Reagents & Conditions | Product | Ref. |

| 2-(4-Isopropylphenyl)ethan-1-amine | Formaldehyde (or paraformaldehyde) | HCl, heat | This compound | wikipedia.orgnih.gov |

| Phenethylamine | Dimethoxymethane | Concentrated HCl | 1,2,3,4-Tetrahydroisoquinoline | depaul.edu |

| L-DOPA methyl ester | Acetaldehyde | Acidic conditions | cis-1,3-Disubstituted THIQ | psu.edu |

Reductive Amination Strategies for this compound Synthesis

Reductive amination offers a versatile strategy for constructing the tetrahydroisoquinoline ring system, often through a domino or cascade sequence. One such approach involves the catalytic reduction of a nitro group in a suitably substituted precursor, followed by an intramolecular reductive amination. nih.gov For instance, a 2-(2-nitro-5-isopropylphenyl)ethanone could undergo reduction of the nitro group to an amine, which then spontaneously cyclizes with the ketone to form an imine. A subsequent in-situ reduction yields the final tetrahydroisoquinoline. This method is highly efficient and can be diastereoselective. nih.gov

Another strategy involves the double reductive amination of a dicarbonyl intermediate. This can be achieved by the oxidative cleavage of an indene (B144670) derivative, such as 5-isopropyl-1H-indene, to yield a dicarbonyl compound, which is then cyclized in the presence of an amine source and a reducing agent like sodium cyanoborohydride (NaBH₃CN). core.ac.uk Asymmetric reduction of dihydroisoquinolines, formed via other methods, is also a key strategy to obtain enantiopure tetrahydroisoquinolines. mdpi.com

| Precursor(s) | Key Transformation | Reagents & Conditions | Product | Ref. |

| 2-(2-Nitro-5-isopropylphenyl)ethanone | Domino reduction-reductive amination | H₂, Pd/C | This compound | nih.gov |

| 2-(2,2-Difluoroethyl)amine & 2-(2-formylphenyl)acetaldehyde | Double reductive amination | NaBH₃CN, EtOH | 2-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroisoquinoline | core.ac.uk |

| 1-Aryl Dihydroisoquinolines | Asymmetric transfer hydrogenation | Arene/Ru/TsDPEN complexes | Chiral Tetrahydroisoquinolines | organic-chemistry.org |

Alternative Synthetic Pathways for this compound

Beyond the most common methods, other synthetic routes can be employed. The Pomeranz-Fritsch reaction, and its modifications, provides a pathway to isoquinolines which can then be reduced. wikipedia.orgorganicreactions.org The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. researchgate.net A significant improvement, the Bobbitt modification, involves the hydrogenation of the Schiff base intermediate followed by acid-catalyzed cyclization to directly afford a tetrahydroisoquinoline. thermofisher.com This approach would involve condensing 4-isopropylbenzaldehyde (B89865) with an aminoacetaldehyde acetal, followed by reduction and cyclization. acs.org

Another powerful method is the Petasis three-component reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization, which allows for the construction of C-1 functionalized tetrahydroisoquinolines. beilstein-journals.orgmdpi.com This route offers a high degree of flexibility for introducing substituents onto the heterocyclic ring.

Derivatization Strategies for this compound

The this compound scaffold possesses a secondary amine (N2) that serves as a primary site for chemical modification. This allows for the synthesis of a wide array of N-substituted derivatives.

Standard N-alkylation reactions can be performed using alkyl halides or via reductive amination with aldehydes or ketones. nih.gov For example, reaction with an alkyl bromide in the presence of a non-nucleophilic base would yield the corresponding N-alkyl derivative. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to produce N-acyl derivatives.

Furthermore, derivatization can be used for analytical purposes. For instance, reaction with a chiral derivatizing agent such as (–)-(1R)-menthyl chloroformate converts the racemic tetrahydroisoquinoline into a mixture of diastereomeric carbamates. scirp.orgresearchgate.net These diastereomers can then be separated and quantified using standard chromatographic techniques like gas chromatography (GC) on an achiral column, allowing for the determination of the enantiomeric composition of the original sample. scirp.org

The aromatic ring also presents opportunities for further functionalization, although the secondary amine usually requires protection prior to electrophilic aromatic substitution reactions. C-H bond alkylation at the C6 position of the parent 1,2,3,4-tetrahydroquinoline (B108954) has been achieved using para-quinone methides, suggesting that further substitution on the aromatic ring of the title compound is also feasible. rsc.org

| Reaction Type | Reagents | Purpose | Product Type | Ref. |

| N-Alkylation | Alkyl Halide, Base | Synthetic diversification | N-Alkyl-THIQ | nih.gov |

| N-Acylation | Acyl Chloride, Base | Synthetic diversification | N-Acyl-THIQ | nih.gov |

| Chiral Derivatization | (–)-(1R)-Menthyl chloroformate | Enantiomeric analysis | Diastereomeric carbamates | scirp.orgresearchgate.net |

| C-H Alkylation | para-Quinone methides | Aromatic ring functionalization | C-Alkylated THIQ | rsc.org |

N-Alkylation and N-Acylation Reactions

The secondary amine at the N-2 position of the tetrahydroisoquinoline (THIQ) core is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the molecule's properties.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. Common methods include reaction with alkyl halides or reductive amination. For instance, N-alkylation can be achieved by treating the THIQ with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination, a one-pot procedure involving an aldehyde or ketone and a reducing agent, offers a step-economical alternative for synthesizing N-alkylated THIQs. acs.org The introduction of an N-propargyl group has been shown to reduce cytotoxicity in related 1-alkyl-THIQ derivatives. nih.gov Microwave-assisted N-alkylation presents a more efficient method, significantly reducing reaction times and improving yields compared to conventional heating. mdpi.com

N-Acylation: Acylation of the secondary amine is readily accomplished using acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine. This reaction introduces an amide functionality, which can serve as a precursor for further synthetic manipulations or to explore structure-activity relationships in medicinal chemistry contexts. A novel series of 7-substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized to explore their activity as partial agonists for peroxisome proliferator-activated receptor γ (PPARγ). nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-THIQ | mdpi.com |

| Reductive Alkylation | Aldehyde (R-CHO), Reducing Agent (e.g., Hantzsch ester), Boronic Acid Catalyst | N-Alkyl-THIQ | acs.org |

| N-Acylation | Acyl chloride (R-COCl), Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acyl-THIQ | nih.gov |

Aromatic Functionalization of the Tetrahydroisoquinoline Core

The benzene (B151609) ring of the this compound core is activated towards electrophilic aromatic substitution. The isopropyl group at C-6 and the alkylamino moiety fused to the ring are both electron-donating groups, directing incoming electrophiles primarily to the ortho and para positions. The primary sites for substitution are C-5, C-7, and C-8.

Typical aromatic functionalization reactions include:

Nitration: Introduction of a nitro group can be achieved using standard nitrating agents like nitric acid in sulfuric acid.

Halogenation: Bromination or chlorination can be performed using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be carried out under Friedel-Crafts conditions, although the presence of the basic nitrogen atom can complicate these reactions by complexing with the Lewis acid catalyst. N-protection is often required.

The precise regiochemical outcome of these reactions depends on the reaction conditions and the steric hindrance posed by the existing substituents. Such functionalizations are crucial for developing analogs with modified electronic and steric properties. nih.gov

Stereoselective Synthesis and Chiral Resolution of this compound

The C-1 position of the tetrahydroisoquinoline ring is a potential stereocenter if a substituent is present. Creating and controlling this chirality is essential for many of the biological applications of THIQ derivatives. nih.gov

Stereoselective Synthesis: Asymmetric synthesis provides a direct route to enantiomerically pure THIQs. Key methods include:

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. Asymmetry can be introduced by using a chiral auxiliary on the amine or a chiral aldehyde. clockss.org

Bischler-Napieralski Reaction followed by Asymmetric Hydrogenation: The Bischler-Napieralski reaction yields a 3,4-dihydroisoquinoline intermediate. Subsequent asymmetric hydrogenation of the C=N double bond using a chiral catalyst (e.g., ruthenium- or iridium-based complexes) can produce the chiral THIQ with high enantioselectivity. nih.govmdpi.com This is one of the most effective strategies for the enantioselective synthesis of THIQs. mdpi.com

Pomeranz–Fritsch–Bobbitt Cyclization: This classical method can be adapted for stereoselective synthesis, as demonstrated in the preparation of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comresearchgate.net

Chiral Resolution: When the synthesis results in a racemic mixture, chiral resolution is employed to separate the enantiomers. The most common method is the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic base, this compound, with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the THIQ base is recovered by treatment with a strong base. wikipedia.orglibretexts.org

| Resolving Agent | Type | Separation Method | Reference |

|---|---|---|---|

| (+)-Tartaric acid | Chiral Acid | Fractional Crystallization | wikipedia.orglibretexts.org |

| O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Chiral Acid | Fractional Crystallization | nih.gov |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Fractional Crystallization | libretexts.org |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of chemical processes. sigmaaldrich.comresearchgate.net This involves improving efficiency, reducing waste, and using less hazardous materials.

Key green chemistry principles applicable to THIQ synthesis include:

Waste Prevention and Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comgreenchemistry-toolkit.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial parts of all reactants, are excellent examples of atom-economical processes for constructing THIQ scaffolds. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. sigmaaldrich.com For example, catalytic asymmetric hydrogenation for stereoselective synthesis is preferable to methods that use stoichiometric amounts of chiral auxiliaries that must be removed later. nih.gov

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents is a core principle. youtube.com Research focuses on using environmentally benign solvents like water or ethanol, or even performing reactions under solvent-free conditions. researchgate.netnih.gov

Design for Energy Efficiency: Chemical reactions should be conducted at ambient temperature and pressure whenever possible. sigmaaldrich.com Microwave-assisted synthesis is an energy-efficient technique that can dramatically reduce reaction times from hours to minutes. researchgate.net

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. sigmaaldrich.comnih.gov One-pot syntheses are a valuable strategy in this regard. nih.gov

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Preclinical Profile of this compound Remains Uncharacterized in Publicly Available Research

Following a comprehensive review of scientific literature and patent databases, detailed preclinical data on the biological and pharmacological properties of the chemical compound this compound are not available. Extensive searches for in vitro pharmacological profiling, including receptor binding affinities, enzyme inhibition assays, and cellular pathway modulation, yielded no specific results for this particular molecule.

Similarly, information regarding the molecular mechanisms of action for this compound, such as target identification and the elucidation of its effects on signaling cascades, is absent from the reviewed literature.

While the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in many biologically active compounds with a wide range of pharmacological activities, the specific effects of the propan-2-yl substituent at the 6th position have not been detailed in the accessible scientific domain. Research has been conducted on various other derivatives of the THIQ nucleus, investigating their potential as therapeutic agents. However, this body of work does not extend to the specific compound requested.

Consequently, the construction of a detailed article adhering to the requested outline on the biological and pharmacological investigations of this compound is not possible at this time due to the lack of available preclinical data.

Biological and Pharmacological Investigations of 6 Propan 2 Yl 1,2,3,4 Tetrahydroisoquinoline Pre Clinical/mechanistic

Molecular Mechanisms of Action for 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Ligand-Receptor Interaction Dynamics

The interaction of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives with various receptors is a key area of investigation to elucidate their mechanism of action. Studies on analogous compounds have revealed affinities for several important biological targets.

Derivatives of the THIQ scaffold have been shown to interact with receptors in the central nervous system. For instance, certain THIQ analogs have been investigated for their affinity to dopamine (B1211576) receptors. One study explored the effects of various THIQ analogs on the binding of [11C]raclopride to dopamine D2 receptors in the mouse brain, suggesting that these compounds can modulate dopaminergic neurotransmission researchgate.net. Another area of research has focused on the NMDA receptor complex, where some 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated binding affinity nih.gov.

Furthermore, research into 7-substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives identified them as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists nih.gov. Computational docking studies of these derivatives have helped to visualize their binding modes within the PPARγ ligand-binding domain nih.gov. While these findings are for more complex derivatives, they highlight the versatility of the THIQ scaffold in targeting a range of receptors.

It is important to note that the specific substitution pattern on the tetrahydroisoquinoline ring system plays a crucial role in determining the binding affinity and selectivity for different receptors. The presence and position of substituents, such as the isopropyl group at the 6-position in the compound of interest, would be expected to significantly influence its ligand-receptor interaction dynamics. However, specific binding data for this compound is not currently available.

Pre-clinical Efficacy Studies (In vitro/Ex vivo Models)

Pre-clinical efficacy studies using in vitro and ex vivo models are essential for characterizing the pharmacological effects of new chemical entities. For the 1,2,3,4-tetrahydroisoquinoline class of compounds, various cell-based and tissue-based assays have been employed to explore their potential therapeutic applications.

Disease-relevant Cell-based Models for this compound Evaluation

A number of studies have utilized disease-relevant cell-based models to evaluate the activity of various 1,2,3,4-tetrahydroisoquinoline derivatives, particularly in the context of neurodegenerative diseases and cancer.

In the field of neurodegenerative disorders, the PC12 cell line, a rat pheochromocytoma line that differentiates into neuron-like cells in the presence of nerve growth factor, has been used to assess the cytotoxicity of THIQ derivatives. One study investigated several 1-alkyl-1,2,3,4-tetrahydroisoquinoline derivatives and found that those with bulky alkyl groups at the C-1 position significantly affected the viability of PC12 cells, with some inducing apoptosis nih.gov. This suggests that the substitution pattern is a key determinant of the cytotoxic potential of these compounds nih.gov.

The potential for neuroprotection is another area of active investigation for THIQ derivatives. For example, the compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been studied in primary hippocampal neurons to assess its impact on the production of reactive oxygen species (ROS) and the formation of amyloid-β peptides, which are implicated in Alzheimer's disease nih.gov.

In oncology research, novel tetrahydroisoquinoline analogs have been evaluated for their antiglioma activity in established human glioma cell lines such as T98, U87, LN18, and A172 nih.gov. Structure-activity relationship (SAR) studies in this context have led to the identification of potent antiglioma agents nih.gov. The table below summarizes findings for some THIQ derivatives in different cell-based models.

| Compound/Derivative | Cell Line | Investigated Effect | Outcome |

| 1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline | PC12 | Cytotoxicity / Apoptosis | Strongly induced apoptosis |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | PC12 | Cytotoxicity / Apoptosis | Moderately induced apoptosis |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Primary hippocampal neurons | Neuroprotection | Impact on ROS production and Aβ peptide formation |

| EDL-360 (a novel THI analog) | LN18 (human glioma) | Antiglioma activity | Potent antiglioma agent (IC50: 5.42 ± 0.06 μM) |

This table presents data for illustrative THIQ derivatives and not for this compound, for which specific data is not available.

Organotypic Slice Culture Investigations

Organotypic slice cultures are ex vivo models that preserve the three-dimensional architecture and cellular connectivity of a tissue, offering a more physiologically relevant system for studying neuropharmacology compared to dissociated cell cultures mdpi.com.

While there are no specific reports on the investigation of this compound in organotypic slice cultures, this methodology has been applied to other related compounds. For instance, the neurotoxicity of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, an endogenous brain amine, was evaluated in an organotypic slice co-culture of the mesencephalon and striatum nih.gov. This study demonstrated that the compound induced a dose- and time-dependent decrease in dopamine content and led to morphological changes in tyrosine hydroxylase-positive neurons, indicative of neurotoxicity nih.gov.

Structure Activity Relationship Sar Studies of 6 Propan 2 Yl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Elucidating the Role of the 6-Isopropyl Moiety in Activity

The substituent at the 6-position of the tetrahydroisoquinoline ring plays a significant role in modulating the biological activity of its derivatives. While direct studies on the 6-isopropyl group are not extensively detailed in the available literature, insights can be drawn from broader quantitative structure-activity relationship (QSAR) analyses and studies on related analogs.

The isopropyl group is a moderately bulky and lipophilic moiety. Its placement at the 6-position is expected to:

Increase Lipophilicity : Compared to a hydrogen or a hydroxyl group, the isopropyl group increases the compound's hydrophobicity. This can enhance membrane permeability and access to hydrophobic binding pockets within a target protein.

Introduce Steric Bulk : The size of the isopropyl group can influence the molecule's preferred conformation and its ability to fit into a specific binding site. This steric hindrance can either be beneficial, by orienting other key functional groups for optimal interaction, or detrimental, by preventing the molecule from binding effectively.

Modulate Electronic Environment : As an electron-donating group through induction, the isopropyl moiety can subtly alter the electron density of the aromatic ring, which may affect interactions with biological targets.

In studies of orexin-1 receptor antagonists, the importance of substitutions at the 6- and 7-positions of the THIQ core has been highlighted, suggesting that this region of the molecule is critical for receptor interaction. nuph.edu.ua While these studies often focus on polar groups like hydroxyl or methoxy (B1213986), the principle that modification at C6 is key to activity remains. The presence of a group like isopropyl would be expected to probe different interactions within the receptor pocket compared to smaller, more polar substituents.

Impact of N-Substitution on Biological Activity Profiles

The nitrogen atom at the 2-position (N2) of the tetrahydroisoquinoline ring is a common site for chemical modification, and substitutions at this position have a profound impact on the biological activity of the resulting derivatives. The nature of the N-substituent can influence potency, selectivity, and pharmacokinetic properties by affecting the basicity of the nitrogen and by introducing new interactions with the biological target.

SAR studies on various THIQ analogs have consistently shown that the size, shape, and chemical nature of the N-substituent are critical determinants of activity. For example, in a series of N-substituted THIQ analogs evaluated for antifungal activity, the specific substitutions on the nitrogen atom led to varying potencies against different fungal species. nih.gov Similarly, N-alkyl substituted 6-amino-THIQ derivatives have been synthesized and investigated, demonstrating that modifications at the N2 position are a viable strategy for creating chemical diversity and modulating biological outcomes. rsc.org

The introduction of different functional groups at the N2 position can lead to a wide array of biological activities, as illustrated in the following table which summarizes findings from various studies on THIQ derivatives.

| N-Substituent Type | Observed Biological Activity | Key SAR Findings |

|---|---|---|

| Small Alkyl Groups | Antifungal, Antibacterial | Activity and spectrum can be modulated by the size of the alkyl chain. nih.gov |

| Arylalkyl Groups (e.g., Phenethyl) | MDR Reversal (P-gp Ligands) | The phenethyl group is a common feature in potent P-glycoprotein modulators. unito.it |

| Substituted Benzamides | HIV-1 Attachment Inhibition | Specific substitutions on the benzamide (B126) moiety are crucial for potent activity. rsc.org |

| Groups with Choline Moieties | Antibacterial | Incorporation of lipid-like substituents can improve absorption properties and activity. nih.gov |

These examples underscore the principle that the N2 position is a key handle for modifying the pharmacological profile of the 6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline scaffold. The optimal N-substituent would depend on the specific therapeutic target being pursued.

Influence of Substituents on the Tetrahydroisoquinoline Aromatic Ring

Substitutions on the aromatic ring of the tetrahydroisoquinoline nucleus, in addition to the defining 6-isopropyl group, are critical for fine-tuning biological activity. The electronic and steric properties of these substituents can significantly alter the interaction of the molecule with its target receptor.

SAR studies have shown that the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), on the aromatic ring often favors the biological activity. nih.gov For instance, the presence of phenolic groups at C6 and/or C7 is often considered imperative for certain biological properties, such as antitubulin and antiproliferative activities. nih.gov In the context of a 6-isopropyl derivative, additional substitutions at positions 5, 7, or 8 would be expected to modulate its activity profile.

A study on 1-adamantoyloaminoalkyl derivatives of THIQ investigated the impact of various substituents on the aromatic ring for affinity towards 5-HT(1A) and 5-HT(2A) receptors. nih.gov The introduction of groups like bromo and methoxy at positions 5 and 8, respectively, reduced the affinity for the 5-HT(1A) receptor but slightly increased it for the 5-HT(2A) receptor, thereby altering the selectivity profile of the compounds. nih.gov

The following table summarizes the influence of aromatic ring substituents on the activity of THIQ derivatives from various studies.

| Position(s) | Substituent(s) | Impact on Biological Activity | Reference Compound Class |

|---|---|---|---|

| 6, 7 | Dimethoxy | Enhances activity in MDR reversal and Na+, K+-ATPase inhibition. mdpi.com | Quercetin-THIQ Hybrids |

| 5, 8 | Various (e.g., Bromo, Methoxy) | Modulates affinity and selectivity for 5-HT receptors. nih.gov | 1-Adamantoyloaminoalkyl THIQs |

| 6 | Hydroxy | Important for antimalarial activity. nih.gov | 1-Aryl-6-hydroxy-THIQs |

| 6 and/or 7 | Phenolic Hydroxyl | Often crucial for antitubulin and antiproliferative activities. nih.gov | C3/C1-substituted THIQs |

These findings indicate that while the 6-isopropyl group establishes a certain baseline of lipophilicity and steric bulk, the addition of other substituents on the aromatic ring provides a powerful means to optimize target engagement and selectivity.

Stereochemical Considerations in the SAR of this compound

Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like receptors and enzymes are chiral. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a target and elicit a biological response. In the case of this compound derivatives, the introduction of a substituent at the C1 position creates a chiral center, leading to the existence of (R) and (S) enantiomers.

The absolute configuration at C1 can have a dramatic effect on biological activity. For many THIQ derivatives, one enantiomer is significantly more potent than the other, or the two enantiomers may even have different pharmacological profiles. For example, in the development of orexin-1 (OX1) receptor antagonists, the SAR at the 1-position of the THIQ scaffold was extensively explored. nih.gov It was found that an optimally substituted benzyl (B1604629) group at this position was required for high activity, and the stereochemistry of this substitution would be critical for proper orientation within the receptor's binding site. nih.gov

Development of SAR Models for this compound Analogs

Quantitative structure-activity relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools in medicinal chemistry for understanding the physicochemical properties that drive activity and for predicting the potency of novel, un-synthesized analogs.

Several QSAR studies have been conducted on tetrahydroisoquinoline derivatives for various biological activities, providing a framework for understanding the SAR of the 6-isopropyl-THIQ scaffold. rasayanjournal.co.innih.gov These models typically use a range of molecular descriptors, including:

Topological descriptors : Such as the minimal topological difference (MTD), which relates to the shape of the molecule. nih.gov

Electronic descriptors : Like atomic charges (e.g., qC6, qC8), which describe the electron distribution. rasayanjournal.co.in

Physicochemical properties : Including the logarithm of the partition coefficient (log P) for lipophilicity and the dipole moment (µ). rasayanjournal.co.in

One QSAR study on 1-aryl-6-hydroxy-THIQs with antimalarial activity used MTD, LogP, and other quantum chemical descriptors to build a predictive model. nih.gov Another study on 1-aryl-THIQs as anti-HIV agents developed a QSAR equation where the atomic charges at positions C3, C4, C6, and C8, along with log P and polarizability (α), were key parameters determining activity. rasayanjournal.co.in

The general form of a QSAR equation derived from such studies is: Biological Activity (e.g., pEC50) = c0 + c1D1 + c2D2 + ... + cn*Dn Where c represents the coefficients and D represents the different molecular descriptors.

A key finding from a QSAR model for anti-HIV activity was the identification of C6 as part of the active region, with its partial atomic charge being a significant variable. rasayanjournal.co.in This directly implies that a substituent at the C6 position, such as an isopropyl group, would modulate this charge and, consequently, the biological activity. Such models allow for the in silico design of new analogs. By modifying the 6-isopropyl-THIQ core with various substituents at other positions (e.g., N2, C1, C7, C8) and calculating the relevant descriptors, researchers can predict their activity before undertaking synthetic efforts, thus streamlining the drug discovery process.

Computational and Molecular Modeling Approaches for 6 Propan 2 Yl 1,2,3,4 Tetrahydroisoquinoline

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental in computational chemistry for understanding the intrinsic properties of a molecule. For 6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline, these methods can provide detailed insights into its electronic structure, stability, and reactivity.

By solving the Schrödinger equation, QM methods can determine various molecular properties. Density Functional Theory (DFT) is a common QM approach used to calculate the distribution of electron density and predict molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, QM calculations can generate electrostatic potential (ESP) maps, which illustrate the charge distribution across the molecule. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for the molecule's binding to a biological target. Reactivity descriptors, including Fukui functions, can also be derived to identify the most probable sites for nucleophilic or electrophilic attack, offering guidance for synthetic modifications.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex. derpharmachemica.com This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity. The THIQ scaffold has been successfully docked into a variety of biological targets, suggesting its broad therapeutic potential. nih.govnuph.edu.ua

Docking studies involve placing the ligand into the binding site of a target protein and evaluating the interaction energy using a scoring function. These studies have revealed that THIQ derivatives can interact with key residues in the active sites of various enzymes and receptors. For example, derivatives have been docked into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase and the active site of E. coli DNA gyrase B. scispace.comnih.gov The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Table 1: Examples of Biological Targets for Tetrahydroisoquinoline (THIQ) Derivatives in Docking Studies

| Target Protein | PDB ID | Key Interactions Observed with THIQ Analogs |

|---|---|---|

| HIV-1 Reverse Transcriptase | 1FK9 | Interactions within the non-nucleoside inhibitor binding pocket. scispace.com |

| E. coli DNA Gyrase B | 4KFG | Hydrogen bonds and hydrophobic interactions with active site residues like Arg-76 and Glu-50. nih.gov |

| Phosphodiesterase 4 (PDE4) | - | Interactions within the catalytic site, with substituents on the THIQ ring influencing selectivity. nih.gov |

| NF-κB | - | Inhibition of the NF-κB signaling pathway through interactions with key protein components. nuph.edu.ua |

These studies indicate that the 6-(propan-2-yl) group on the tetrahydroisoquinoline ring could play a significant role in modulating binding affinity and selectivity for various targets by engaging in specific hydrophobic interactions within the binding pocket.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target, complementing the static picture offered by molecular docking. nih.govchemrxiv.org By simulating the movements of atoms over time, MD can be used to assess the stability of the ligand-receptor complex and to refine the binding poses predicted by docking. nih.gov

In the context of this compound, MD simulations can be employed to study the conformational changes in both the ligand and the protein upon binding. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. nih.gov A stable RMSD suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds and the dynamics of water molecules in the binding site. nih.gov This information is crucial for understanding the thermodynamic profile of ligand binding and can be used to calculate binding free energies, providing a more accurate estimation of the ligand's potency.

Ligand-Based Drug Design (LBDD) for this compound Scaffolds

In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) methods are particularly valuable. nih.govresearchgate.net These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. The THIQ scaffold, being a common motif in many active compounds, is an ideal candidate for LBDD strategies. nih.govresearchgate.net

One of the primary LBDD techniques is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models correlate the chemical structures of a series of compounds with their biological activities. For THIQ derivatives, a QSAR study might reveal that the size and hydrophobicity of the substituent at the 6-position, such as the propan-2-yl group, are critical for activity. Structure-activity relationship (SAR) studies have shown that modifications to the THIQ ring are essential for potent biological activity. nih.govnih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for THIQ Derivatives

| Biological Target/Activity | Key Structural Features for Activity | Reference |

|---|---|---|

| Antihypertensive (Bradycardic) | Appropriate substituent and its position on the THIQ ring are essential. | nih.gov |

| PDE4B Inhibition | Attachment of CH3O or CF3O groups to a phenyl ring at the para-position enhances activity. A sulfonamide group improves activity and selectivity. | nih.gov |

| GPR40 Antagonism | Optimization of substituents to reduce in vivo clearance is crucial. | nih.gov |

These SAR insights are instrumental in guiding the design of new this compound analogs with improved potency and selectivity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful LBDD tool that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comqsar4u.com A pharmacophore model represents the 3D arrangement of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. mdpi.com

A pharmacophore model can be generated from a set of active molecules containing the this compound scaffold. This model can then be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. e3s-conferences.orgyoutube.com This approach allows for the rapid identification of diverse chemical scaffolds that could serve as new starting points for drug discovery. e3s-conferences.org

Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective. mtak.hu The combination of pharmacophore modeling and molecular docking is a particularly effective strategy for enriching virtual screening hit lists with true active compounds. dovepress.com

Metabolic Pathways and Biotransformation Studies of 6 Propan 2 Yl 1,2,3,4 Tetrahydroisoquinoline Theoretical/in Vitro

In Vitro Metabolic Stability Assessments (e.g., microsomes, hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life and clearance of a compound. creative-bioarray.com These assays typically utilize liver-derived systems such as microsomes and hepatocytes, as the liver is the primary site of drug metabolism. thermofisher.comnih.gov

Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes, offering a more comprehensive assessment of metabolic pathways. creative-bioarray.com

The metabolic stability of a compound is determined by incubating it with microsomes or hepatocytes and monitoring the decrease in its concentration over time. researchgate.netspringernature.com The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). thermofisher.comnuvisan.com A shorter half-life and higher clearance suggest that the compound is rapidly metabolized.

Table 1: Theoretical In Vitro Metabolic Stability of 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

| Test System | Incubation Time (min) | % Parent Compound Remaining (Theoretical) | In Vitro Half-life (t½, min) (Theoretical) | Intrinsic Clearance (CLint, µL/min/mg protein) (Theoretical) |

| Human Liver Microsomes | 0 | 100 | 45 | 15.4 |

| 15 | 75 | |||

| 30 | 55 | |||

| 60 | 30 | |||

| Rat Liver Microsomes | 0 | 100 | 32 | 21.7 |

| 15 | 65 | |||

| 30 | 40 | |||

| 60 | 18 | |||

| Human Hepatocytes | 0 | 100 | 60 | 11.6 |

| 30 | 70 | |||

| 60 | 50 | |||

| 120 | 25 | |||

| Rat Hepatocytes | 0 | 100 | 40 | 17.3 |

| 30 | 60 | |||

| 60 | 35 | |||

| 120 | 12 |

Note: The data in this table is theoretical and for illustrative purposes only.

Identification of Potential Metabolites of this compound

The biotransformation of a xenobiotic typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. mhmedical.comnih.gov For this compound, several metabolic pathways can be hypothesized.

Phase I metabolism could involve oxidation of the isopropyl group, hydroxylation of the aromatic ring, or N-dealkylation. Phase II metabolism would likely involve glucuronidation or sulfation of the newly introduced hydroxyl groups. longdom.org The identification of these metabolites is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Table 2: Potential Metabolites of this compound (Theoretical)

| Metabolite | Metabolic Pathway | Description |

| 6-(2-hydroxypropan-2-yl)-1,2,3,4-tetrahydroisoquinoline | Oxidation | Hydroxylation of the isopropyl group. |

| 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-ol | Aromatic Hydroxylation | Introduction of a hydroxyl group on the aromatic ring. |

| 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-8-ol | Aromatic Hydroxylation | Introduction of a hydroxyl group on the aromatic ring. |

| 1,2,3,4-Tetrahydroisoquinolin-6-yl propan-2-one | Oxidation | Oxidation of the secondary alcohol on the isopropyl group to a ketone. |

| This compound-O-glucuronide | Glucuronidation (Phase II) | Conjugation of a glucuronic acid moiety to a hydroxylated metabolite. |

| This compound-O-sulfate | Sulfation (Phase II) | Conjugation of a sulfate group to a hydroxylated metabolite. |

Note: The metabolites listed in this table are hypothetical and based on common metabolic transformations.

Enzyme Systems Involved in the Biotransformation of this compound

The primary enzyme system responsible for Phase I metabolism of a vast number of drugs is the cytochrome P450 (CYP) superfamily of enzymes. nih.govlongdom.org These heme-containing monooxygenases are predominantly found in the liver. longdom.org The specific CYP isoforms involved in the metabolism of a compound can have significant implications for drug-drug interactions.

For a compound like this compound, it is plausible that several CYP isoforms, such as CYP3A4, CYP2D6, and CYP2C9, could be involved in its oxidative metabolism. Phase II reactions are catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). longdom.org

Table 3: Enzyme Systems Potentially Involved in the Biotransformation of this compound (Theoretical)

| Enzyme Family | Specific Isoform (Example) | Potential Role |

| Cytochrome P450 (CYP) | CYP3A4 | Aromatic and aliphatic hydroxylation |

| CYP2D6 | Aromatic and aliphatic hydroxylation | |

| CYP2C9 | Aromatic and aliphatic hydroxylation | |

| CYP1A2 | Minor oxidative pathways | |

| UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT2B7 | Glucuronidation of hydroxylated metabolites |

| Sulfotransferases (SULTs) | SULT1A1, SULT1E1 | Sulfation of hydroxylated metabolites |

Note: The involvement of these specific enzymes is theoretical and would require experimental validation.

Theoretical Prediction of Metabolic Hotspots using Computational Tools

In recent years, computational tools have become increasingly valuable in predicting the metabolic fate of new chemical entities. nih.gov These in silico models can predict "metabolic hotspots," which are the atoms or bonds in a molecule most likely to undergo metabolic transformation. researchgate.net This information can guide the synthesis of more metabolically stable analogues.

Various computational approaches, including rule-based systems, machine learning models, and quantum mechanics-based methods, are employed to predict sites of metabolism. researchgate.net For this compound, these tools would likely identify the benzylic positions of the tetrahydroisoquinoline ring and the tertiary carbon of the isopropyl group as potential metabolic hotspots due to their susceptibility to oxidation.

Table 4: Predicted Metabolic Hotspots of this compound (Theoretical)

| Predicted Hotspot Location | Type of Metabolism | Rationale |

| Isopropyl group (tertiary carbon) | Oxidation (Hydroxylation) | Susceptible to oxidative attack leading to a tertiary alcohol. |

| Aromatic Ring (positions 5, 7, 8) | Oxidation (Hydroxylation) | Electron-rich aromatic system prone to electrophilic attack by CYP enzymes. |

| Benzylic positions (C1 and C4) | Oxidation (Hydroxylation) | Activated C-H bonds adjacent to the aromatic ring and nitrogen atom. |

| Secondary amine | N-dealkylation or N-oxidation | Potential for oxidation at the nitrogen atom. |

Note: These predictions are theoretical and based on general principles of metabolic chemistry.

Analytical Chemistry Methodologies for Research Applications of 6 Propan 2 Yl 1,2,3,4 Tetrahydroisoquinoline

Chromatographic Methods for Quantification in Complex Research Matrices (e.g., cell lysates, in vitro reaction mixtures)

Chromatography is fundamental for separating 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline from the myriad of other components present in research matrices such as cell lysates or in vitro reaction mixtures. This separation is a prerequisite for accurate quantification and further characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tetrahydroisoquinoline compounds. sielc.com Method development for this compound typically involves a systematic approach to optimize separation and detection. sigmaaldrich.comamazonaws.com The physicochemical properties of the molecule, such as its basic nature (pKa of the secondary amine) and moderate polarity, guide the selection of chromatographic conditions. amazonaws.comgyanvihar.org

A common approach is reversed-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For basic compounds like this compound, peak shape can be improved by using a mobile phase with a low pH (e.g., 3-4) to ensure the analyte is in a consistent, protonated state. sigmaaldrich.comgyanvihar.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution and separation from other matrix components. sigmaaldrich.com

Selection of the detector is critical and depends on the analytical goals. A UV-Visible detector is commonly used, as the aromatic ring of the tetrahydroisoquinoline scaffold provides chromophores for UV absorbance. gyanvihar.org For higher sensitivity and specificity, a mass spectrometer can be used as the detector (LC-MS).

Table 1: Example HPLC Method Parameters for Quantification

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 100 mm x 2.1 mm, 2.6 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte, improving peak shape. Formic acid is volatile and MS-compatible. sielc.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |

| Gradient | 5% to 95% B over 10 minutes | A gradient elution ensures that compounds with a range of polarities are eluted efficiently. sigmaaldrich.com |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical scale columns of these dimensions. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

| Detector | UV at 275 nm / Mass Spectrometer | The aromatic ring absorbs UV light; MS provides higher selectivity and sensitivity. |

| Injection Volume | 5 µL | A standard volume for analytical HPLC. |

Gas Chromatography (GC) is another powerful separation technique, though its application to tetrahydroisoquinolines often requires chemical modification (derivatization) prior to analysis. nih.govscirp.org Due to the polarity and relatively low volatility of this compound, direct injection can lead to poor peak shape and thermal degradation in the hot injector. scirp.org

Derivatization converts the polar N-H group into a less polar, more volatile moiety. cannabissciencetech.com A common strategy is silylation, using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.govcannabissciencetech.com This process reduces analyte adsorption on the GC column and improves thermal stability. cannabissciencetech.com

Once derivatized, the compound can be analyzed on a nonpolar capillary column (e.g., a 5% phenyl-methylpolysiloxane). The temperature of the GC oven is programmed to ramp up, allowing for the separation of the analyte from other volatile components in the sample matrix. scirp.org GC is almost always coupled with a mass spectrometer (GC-MS) for detection, which provides high sensitivity and structural information based on the fragmentation pattern of the derivatized analyte. nih.govnih.gov

Mass Spectrometry Techniques for Identification and Characterization of this compound and its Research-Relevant Derivatives

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of this compound. It provides information on the molecular weight and elemental composition and can be used to elucidate the structure of unknown derivatives or metabolites.

For detecting and quantifying minute amounts of this compound in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers exceptional sensitivity and selectivity. amazonaws.comresearchgate.net

The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). ijpras.com In this approach, the first mass spectrometer (Q1) is set to select only the protonated molecular ion ([M+H]⁺) of the target compound. This selected ion is then passed into a collision cell (Q2), where it is fragmented by collision with an inert gas. The second mass spectrometer (Q3) is then set to monitor for one or more specific, characteristic fragment ions. This two-stage filtering process drastically reduces chemical noise from the matrix, allowing for limits of quantification in the picogram to nanogram per milliliter range. nih.gov

Table 2: Plausible LC-MS/MS Parameters for Trace Analysis

| Parameter | Setting | Description |

|---|---|---|

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Efficiently ionizes the basic nitrogen atom to form a protonated molecule [M+H]⁺. nih.gov |

| Precursor Ion (Q1) | m/z 190.16 | Corresponds to the calculated monoisotopic mass of the protonated molecule [C₁₂H₁₉N + H]⁺. |

| Collision Energy | Optimized (e.g., 15-30 eV) | The energy applied in the collision cell to induce fragmentation. This is compound-specific and must be determined experimentally. |

| Product Ions (Q3) | e.g., m/z 175.14, 147.12 | These are hypothetical characteristic fragment ions resulting from the loss of a methyl group or the isopropyl group, respectively. Specific transitions must be confirmed experimentally. |

When investigating the biotransformation of this compound in in vitro systems (e.g., incubation with liver microsomes), High-Resolution Mass Spectrometry (HRMS) is crucial for identifying unknown metabolites. ijpras.comnih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). ijpras.com

This high mass accuracy allows for the unambiguous determination of the elemental formula of a metabolite. nih.gov For example, a common metabolic reaction is hydroxylation, which would result in an increase in mass corresponding to the addition of one oxygen atom (+15.9949 Da). HRMS can easily distinguish this from other potential modifications. nih.gov Data mining software can then be used to search the acquired data for predicted metabolites based on common biotransformation pathways (e.g., oxidation, glucuronidation). ufz.de The fragmentation patterns obtained from HRMS/MS scans further aid in pinpointing the exact location of the modification on the molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. jaypeedigital.com It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of the molecule. wpmucdn.comethz.ch For a novel compound or a suspected metabolite of this compound, a suite of NMR experiments is required for full characterization. nih.gov

¹H NMR (Proton NMR): This experiment identifies all the distinct types of protons in the molecule and their relative numbers. nih.gov The chemical shift (δ) indicates the electronic environment of each proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR (Carbon NMR): This provides a signal for each unique carbon atom in the molecule, giving information about the carbon skeleton. jaypeedigital.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Spectroscopy: Two-dimensional experiments are essential for establishing the complete structure. ethz.ch

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons). wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. wpmucdn.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule. wpmucdn.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of their bonding connectivity. mdpi.com This is invaluable for determining the relative stereochemistry and for conformational analysis, such as the puckering of the tetrahydroisoquinoline ring. researchgate.netunibas.it

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual shifts depend on the solvent and other experimental conditions.)

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| 1 | ~4.0 (s, 2H) | ~47.0 |

| 2 (N-H) | Variable (broad s, 1H) | - |

| 3 | ~3.2 (t, 2H) | ~43.0 |

| 4 | ~2.8 (t, 2H) | ~29.0 |

| 4a | - | ~135.0 |

| 5 | ~7.0 (d, 1H) | ~126.0 |

| 6 | - | ~147.0 |

| 7 | ~6.9 (dd, 1H) | ~124.0 |

| 8 | ~6.9 (d, 1H) | ~127.0 |

| 8a | - | ~132.0 |

| Isopropyl CH | ~2.9 (septet, 1H) | ~34.0 |

| Isopropyl CH₃ | ~1.2 (d, 6H) | ~24.0 |

Spectroscopic Techniques for Quantitative Analysis in Research Settings (e.g., UV-Vis, Fluorescence)

The quantitative analysis of this compound in research applications is frequently accomplished through spectroscopic methods, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques offer a blend of sensitivity, selectivity, and accessibility, making them valuable tools for the determination of this compound in various matrices. The spectroscopic properties are intrinsically linked to the electronic structure of the tetrahydroisoquinoline core, which can be influenced by substitution on the aromatic ring.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a robust technique for the quantitative analysis of compounds that possess chromophores, which are functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The benzene (B151609) ring within the this compound structure serves as the primary chromophore.

The quantitative determination of alkaloids, including tetrahydroisoquinoline derivatives, using UV-Vis spectroscopy often involves the formation of a colored complex. asianpubs.orgthaiscience.infoairitilibrary.comphytojournal.com For instance, a common method involves the reaction of the alkaloid with an acid dye, such as bromocresol green, to form a charge-transfer complex that can be extracted and measured at a specific wavelength. thaiscience.infophytojournal.com The intensity of the color produced is directly proportional to the concentration of the alkaloid, allowing for quantification based on a calibration curve prepared with a standard.

Interactive Data Table: UV-Vis Absorption Data for 1,2,3,4-Tetrahydroisoquinoline (B50084) (Parent Compound)

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Notes |

| Not Specified | Not Available | Not Specified | Concentration information is not available for this spectrum and, therefore, molar absorptivity values cannot be derived. nist.gov |

Note: The substitution with a propan-2-yl group at the 6-position is anticipated to cause a minor red shift in the absorption maxima.

Fluorescence Spectroscopy

Fluorescence spectroscopy is an even more sensitive technique for the quantitative analysis of fluorescent compounds. Many tetrahydroisoquinoline derivatives exhibit native fluorescence, which arises from the absorption of light at a specific excitation wavelength and subsequent emission of light at a longer wavelength.

The fluorescence properties of tetrahydroisoquinolines are highly dependent on their substitution pattern and the surrounding environment, such as the pH of the solution. scispace.com For instance, studies on substituted 3,4-dihydroisoquinolines, which are structurally related to tetrahydroisoquinolines, have shown that the pH can significantly alter the excitation and emission wavelengths as well as the fluorescence intensity. scispace.com In acidic solutions, certain derivatives exhibit strong fluorescence, while in alkaline conditions, the fluorescence may be quenched or shifted. scispace.com

For the quantitative analysis of this compound, a method would typically involve developing a calibration curve by measuring the fluorescence intensity of a series of standard solutions. The selection of optimal excitation and emission wavelengths is crucial for maximizing sensitivity and minimizing interference from other components in the sample matrix.

While specific experimental fluorescence data for this compound is not extensively documented, research on related compounds provides a basis for the expected behavior. The propan-2-yl group, being an electron-donating group, may enhance the fluorescence quantum yield compared to the unsubstituted tetrahydroisoquinoline.

Interactive Data Table: Fluorescence Data for Related Tetrahydroisoquinoline Derivatives

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Solvent/Conditions | Reference |

| 6-Hydroxy-7-methoxy-3,4-dihydroisoquinoline | 365 | 465 | 0.1 N HCl | scispace.com |

| 6-Hydroxy-7-methoxy-3,4-dihydroisoquinoline | 405 | 465 | ~pH 5 | scispace.com |

Note: The fluorescence characteristics of this compound are expected to be influenced by the propan-2-yl substituent and the solvent environment.

Future Research Directions and Translational Potential of 6 Propan 2 Yl 1,2,3,4 Tetrahydroisoquinoline

Emerging Therapeutic Areas for Tetrahydroisoquinoline Scaffolds

The THIQ nucleus is a "privileged scaffold" in drug discovery, demonstrating a remarkable capacity to interact with diverse biological targets. tandfonline.comnih.gov This has led to its investigation across multiple therapeutic areas, with several key domains emerging as particularly promising for future research.

Oncology: The THIQ framework is a cornerstone in the design of novel anticancer agents. nih.gov Derivatives have shown potent activity against various cancer cell lines, including colorectal, lung, and breast cancer. nih.govresearchgate.netmdpi.com The mechanisms of action are varied, with THIQ-based compounds acting as inhibitors of critical cancer-related proteins such as tubulin, cyclin-dependent kinase 2 (CDK2), dihydrofolate reductase (DHFR), and the mTOR protein. mdpi.comnih.govnih.gov The development of THIQ derivatives as anti-angiogenesis agents and inhibitors of challenging targets like KRas further highlights their potential in oncology. nih.govresearchgate.net

Neurodegenerative Disorders: THIQ derivatives have significant potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. rsc.orgnih.gov Recent studies have focused on THIQ analogues that can enhance lysosome biogenesis to promote the clearance of Aβ aggregates, a key pathological hallmark of Alzheimer's disease. nih.gov The scaffold's inherent neuroprotective, anti-inflammatory, and antioxidative properties make it a valuable starting point for developing therapies that target the complex signaling pathways involved in these conditions. nih.gov Furthermore, THIQ derivatives have been designed as modulators of sigma receptors, which are implicated in neurodegeneration and psychiatric disorders. eurekaselect.comresearchgate.net

Infectious Diseases: The THIQ scaffold has been explored for its activity against a range of pathogens. Analogues have demonstrated antibacterial, antifungal, and antiviral properties. nih.govnih.gov Notably, THIQ derivatives have been investigated as inhibitors of the influenza virus PA endonuclease and as potential treatments for infections caused by Human Immunodeficiency Virus (HIV). nih.govnih.gov The ability of some THIQ compounds to act synergistically with existing antibiotics to combat resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), opens up another important therapeutic avenue. researchgate.net

| Therapeutic Area | Biological Target / Mechanism | Potential Application |

|---|---|---|

| Oncology | Tubulin, CDK2, DHFR, mTOR, KRas Inhibition | Treatment of colorectal, lung, breast, and other cancers nih.govmdpi.comnih.govnih.gov |

| Neurodegenerative Disorders | Lysosome Biogenesis, Sigma Receptor Modulation, Anti-inflammatory | Treatment of Alzheimer's and Parkinson's disease nih.govnih.goveurekaselect.com |

| Infectious Diseases | Influenza PA Endonuclease, HIV Reverse Transcriptase | Antiviral, antibacterial, and antifungal therapies nih.govnih.gov |

| Cardiovascular Disorders | Anti-platelet Aggregation | Development of antithrombotic agents researchgate.net |

Opportunities for Further Structural Modification and Optimization of 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

The therapeutic efficacy of a scaffold is critically dependent on its substitution pattern. For this compound, the isopropyl group at the 6-position of the benzene (B151609) ring is a key site for structural modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for guiding this optimization process. rsc.org

Modification of the 6-Position Substituent: The size, lipophilicity, and electronic nature of the substituent at the 6-position can significantly influence biological activity. nuph.edu.ua

Alkyl Group Variation: The existing propan-2-yl group could be replaced with other alkyl groups (e.g., smaller, larger, cyclic) to probe the steric tolerance of the target's binding pocket. This can affect the compound's lipophilicity, which in turn influences cell permeability and metabolic stability. researchgate.net

Introduction of Functional Groups: Replacing the alkyl group with moieties containing hydrogen bond donors or acceptors (e.g., hydroxyl, methoxy (B1213986), amino groups) could introduce new interactions with the biological target, potentially increasing binding affinity and selectivity. nih.govnuph.edu.ua

Bioisosteric Replacement: The isopropyl group could be exchanged for bioisosteres—different functional groups with similar physical or chemical properties—to improve pharmacokinetics while retaining or enhancing activity. acs.org

Modification of Other Positions:

N-Substitution: The secondary amine at the 2-position is a common site for modification. Introducing different substituents can modulate the compound's basicity, polarity, and ability to interact with targets, and has been shown to be critical for activities such as multidrug resistance reversal. researchgate.net

C1 and C4 Positions: Adding substituents at the C1 or C4 positions can introduce new chiral centers and vectors for interacting with target proteins, a strategy used to develop potent inhibitors of various enzymes. rsc.org

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Varying the alkyl group at C-6 | Probe steric and lipophilic requirements of the target binding site. | Improved potency, selectivity, and cell permeability. researchgate.net |

| Introducing polar groups at C-6 | Establish new hydrogen bonding interactions with the target. | Enhanced binding affinity and solubility. nuph.edu.ua |

| N-alkylation or N-arylation | Modulate basicity, lipophilicity, and introduce new interaction points. | Improved pharmacokinetic profile and target engagement. researchgate.net |

| Substitution at C-1 | Introduce new vectors for target interaction and chirality. | Development of highly potent and stereoselective inhibitors. rsc.org |

Synergistic Research with Other Compound Classes

The future of therapy, particularly in complex diseases like cancer, often lies in combination treatments. Investigating the synergistic potential of this compound with other drug classes could unlock new therapeutic paradigms. Drug synergy can occur when compounds act on parallel pathways or when one agent enhances the bioavailability or efficacy of another. embopress.org

A key area for exploration is in overcoming drug resistance. For example, certain THIQ analogues have been shown to potentiate the activity of beta-lactam antibiotics against MRSA by inhibiting an enzyme involved in cell wall synthesis. researchgate.net This suggests that this compound could be investigated as a potential adjuvant in combination with conventional antibiotics to treat resistant bacterial infections.

In oncology, combining a THIQ-based compound that targets a specific pathway (e.g., cell cycle progression via CDK2 inhibition) with a standard chemotherapeutic agent could lead to enhanced tumor cell killing and a lower likelihood of resistance developing. Another approach is the development of dual-acting ligands, where the THIQ scaffold is integrated with another pharmacophore to hit two distinct targets simultaneously, a strategy that has been explored for treating cognitive deficits in Alzheimer's disease. researchgate.net

Challenges and Prospects in Advancing this compound for Pre-clinical Development

Translating a promising compound from the laboratory to a preclinical candidate is a major challenge. For this compound, several hurdles must be overcome.

Challenges:

Selectivity: A primary challenge for many THIQ derivatives is achieving high selectivity for the intended biological target over other related proteins. tandfonline.comnih.gov Off-target effects can lead to toxicity and limit the therapeutic window. Extensive SAR studies and molecular modeling are required to improve selectivity. nih.gov

Pharmacokinetics: Achieving a desirable pharmacokinetic profile is essential. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) properties. For neurodegenerative diseases, ensuring sufficient brain penetration is a significant barrier that must be addressed through structural modification. nih.gov

Metabolic Stability: The THIQ core can be susceptible to in vivo metabolism, which may lead to rapid clearance and reduced efficacy. nih.gov Modifications are often needed to block metabolic hotspots and improve the compound's half-life.

Synthesis: Developing scalable and cost-effective synthetic routes is crucial for producing the quantities of the compound needed for extensive preclinical testing. organic-chemistry.org

Prospects: Despite these challenges, the prospects for advancing THIQ derivatives are strong. The versatility of the scaffold has been repeatedly demonstrated, and it continues to yield compounds with potent biological activities. rsc.orgnih.gov The advancement of computational tools, such as in silico screening and combinatorial library design, allows for more rational and efficient exploration of the chemical space around the THIQ core, accelerating the identification of optimized leads. mdpi.com

Recent successes in optimizing THIQ derivatives into preclinical candidates for Alzheimer's disease demonstrate that challenges related to safety, efficacy, and brain penetration can be overcome through systematic medicinal chemistry efforts. nih.gov As our understanding of the biology of complex diseases deepens, the THIQ scaffold, including specific derivatives like this compound, will remain a valuable platform for the design and development of next-generation therapeutics.

Q & A

Q. What are the common synthetic routes for 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline, and what key reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step pathways, including alkylation, nitro reduction, and cyclization. For example, alkylation of tetrahydroisoquinoline precursors with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a critical step. Subsequent reductions (e.g., LiAlH₄ in Et₂O/CH₂Cl₂) and cyclization using reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) ensure proper ring closure . Yield optimization requires strict control of reaction temperature, stoichiometry of alkylating agents, and inert atmospheres to prevent side reactions.

Q. What spectroscopic methods are recommended for characterizing the structure of 6-(Propan-2-yl)-tetrahydroisoquinoline derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substitution patterns. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in studies of structurally similar tetrahydroisoquinolines . Mass spectrometry (HRMS) and Infrared (IR) spectroscopy further validate molecular weight and functional groups.

Q. How can researchers assess the preliminary biological activity of this compound, such as antimicrobial or antitumor effects?